molecular formula C22H20ClN5O2S B2519892 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 894038-26-7

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2519892
CAS No.: 894038-26-7
M. Wt: 453.95
InChI Key: BHJCKBKAJHYIJV-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives exhibit excellent electron-transport and hole-blocking properties , which could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that 1,2,4-triazole derivatives can bind to a hydrophobic allosteric site when the phenylalanine residue of the DFG loop of the enzyme flips out of its lipophilic pocket . This could potentially provide some insight into how N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(1-phenylethyl)ethanediamide exerts its effects at the molecular level.

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a unique structure that incorporates a thiazolo[3,2-b][1,2,4]triazole moiety alongside an oxalamide functional group. Its molecular formula is C21H17ClN5O2SC_{21}H_{17}ClN_{5}O_{2}S with a molecular weight of approximately 457.9 g/mol. The presence of these heterocyclic rings contributes significantly to its biological activity.

Target Interactions

This compound interacts with various biological targets. Preliminary studies indicate that it may inhibit pathways related to cell proliferation and inflammation , which are critical in cancer and other diseases .

Pharmacological Activities

Compounds with similar scaffolds have demonstrated a wide range of pharmacological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. In particular, derivatives of the 1,2,4-triazole scaffold are known for their anticancer properties due to their ability to induce apoptosis in tumor cells .
  • Antimicrobial Properties : The thiazole and triazole moieties enhance the compound's efficacy against bacterial and fungal infections. Studies have reported significant antimicrobial activity attributed to similar triazole derivatives .
  • Enzyme Inhibition : It has been noted that compounds with this structural framework can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .

Case Studies

  • Cytotoxicity Testing :
    • A study assessed the cytotoxic effects of related compounds against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that many synthesized compounds exhibited higher cytotoxicity against melanoma cells compared to others .
  • Selectivity Towards Cancer Cells :
    • Compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Pharmacokinetics

In silico studies have been conducted to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics due to the compound's solubility profile stemming from its polar nature.

Property Value
Molecular Weight457.9 g/mol
CAS Number894038-12-1
SolubilityHigh (due to triazole moiety)
BioavailabilityPredicted high

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-14(15-5-3-2-4-6-15)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)16-7-9-17(23)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJCKBKAJHYIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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